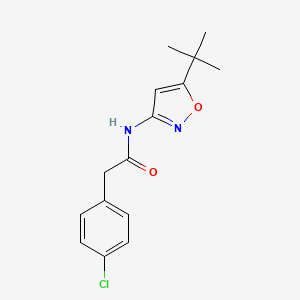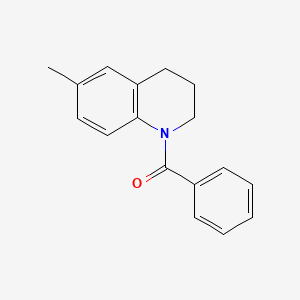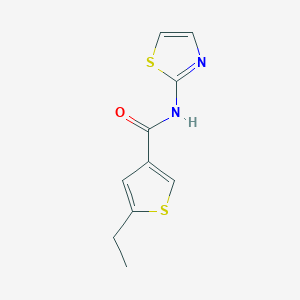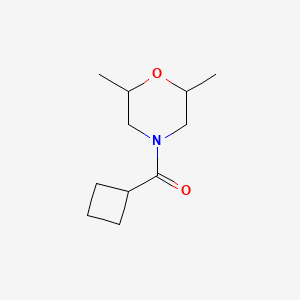
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as 'Mepivacaine' and is used as a local anesthetic. Mepivacaine is widely used in medical procedures such as dental work, childbirth, and surgery.
Wirkmechanismus
Mepivacaine works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. Mepivacaine is classified as a type of local anesthetic called an amide.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have a low toxicity profile in laboratory animals. It is rapidly metabolized in the liver and excreted in the urine. Mepivacaine has been shown to have a short duration of action, which makes it useful for short-term procedures.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Mepivacaine in lab experiments include its rapid onset and short duration of action, which allows for precise control of the duration of anesthesia. Mepivacaine also has a low toxicity profile, which makes it safe for use in laboratory animals. However, the short duration of action can be a limitation in experiments that require longer periods of anesthesia.
Zukünftige Richtungen
There are several future directions for research involving Mepivacaine. One area of research is the development of new local anesthetics with longer durations of action. Another area of research is the study of the effects of Mepivacaine on different types of nerve fibers. Additionally, research could be conducted to investigate the use of Mepivacaine in combination with other drugs to enhance its efficacy. Finally, more studies could be conducted to investigate the safety and efficacy of Mepivacaine in humans.
Conclusion:
In conclusion, Mepivacaine is a local anesthetic that is widely used in scientific research. It works by blocking sodium channels in nerve cells, which results in a loss of sensation in the area where it is applied. Mepivacaine has a short duration of action and a low toxicity profile, which makes it safe for use in laboratory animals. Future research could investigate the development of new local anesthetics with longer durations of action and the use of Mepivacaine in combination with other drugs to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
Mepivacaine is widely used in scientific research for its local anesthetic properties. It is used to block the sensation of pain in laboratory animals during experiments. Mepivacaine is also used in studies that involve the nervous system, such as the study of pain pathways and the effects of drugs on the nervous system.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-19-11-9-15(10-12-19)18-17(20)14(3)21-16-8-6-5-7-13(16)2/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFJGVLQBREEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[1-(3-phenylpropyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4430125.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4430143.png)
![1-[2-(4-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4430153.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4430158.png)

![N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430167.png)

![2-chloro-4,5-difluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430190.png)

![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)


